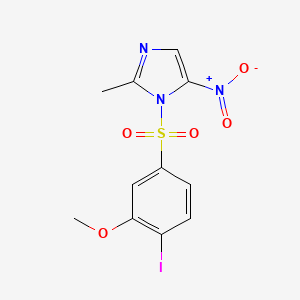

1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Description

1-((4-Iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a sulfonamide-substituted 5-nitroimidazole derivative. The core structure consists of a 2-methyl-5-nitroimidazole scaffold linked via a sulfonyl group to a substituted phenyl ring (4-iodo-3-methoxy). The nitro group at the 5-position is a hallmark of antiparasitic and antibacterial agents like metronidazole, while the sulfonyl-phenyl moiety may enhance metabolic stability or modulate target binding .

Key Molecular Properties (inferred from analogous structures in and ):

- Molecular formula: C₁₁H₁₁IN₃O₅S

- Monoisotopic mass: ~427.95 g/mol

- ChemSpider ID: Not explicitly reported; closest analog: 12944238 (1-[(4-methoxy-3-methylphenyl)sulfonyl] derivative) .

Properties

IUPAC Name |

1-(4-iodo-3-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10IN3O5S/c1-7-13-6-11(15(16)17)14(7)21(18,19)8-3-4-9(12)10(5-8)20-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDXLHUZXBOGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1S(=O)(=O)C2=CC(=C(C=C2)I)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of the Imidazole Core

The sulfonyl group is introduced via reaction of 2-methyl-5-nitroimidazole with a pre-synthesized 4-iodo-3-methoxyphenylsulfonyl chloride. This step typically employs dichloromethane (CH₂Cl₂) as the solvent and requires dropwise addition of the sulfonyl chloride to avoid exothermic side reactions. Catalytic bases such as pyridine are utilized to neutralize HCl byproducts, with yields exceeding 70% under optimized conditions.

- Dissolve 2-methyl-5-nitroimidazole (10 mmol) in anhydrous CH₂Cl₂ (50 mL).

- Add 4-iodo-3-methoxyphenylsulfonyl chloride (12 mmol) dropwise at 0°C.

- Stir for 6 hours at room temperature, then quench with ice-cold water.

- Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

Nitro Group Introduction

Nitration precedes sulfonylation in alternative routes, leveraging mixed acid systems (HNO₃/H₂SO₄) at 0–5°C to minimize decomposition. Regioselectivity is ensured by the electron-withdrawing nature of existing substituents, directing nitro groups to the 5-position of the imidazole ring.

Iodination and Methoxylation of the Aromatic Ring

The 4-iodo-3-methoxyphenyl group is synthesized separately via iodination of 3-methoxyphenol using iodine monochloride (ICl) in acetic acid, followed by sulfonation. Methoxylation is achieved through Williamson ether synthesis or direct methylation of phenolic intermediates.

Optimization of Reaction Conditions

Temperature and Solvent Effects

- Sulfonylation : Reactions in CH₂Cl₂ at 0°C improve selectivity, while elevated temperatures (25°C) accelerate completion.

- Nitration : Strict temperature control (<5°C) prevents side reactions such as oxidative decomposition.

- Iodination : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation efficiency.

Catalytic Systems

- Copper(I) chloride facilitates diazonium salt formation during sulfonyl chloride synthesis.

- Triethylamine acts as a proton scavenger in acylation and sulfonylation steps.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

A review of methodologies reveals trade-offs between yield, purity, and operational complexity:

Challenges and Mitigation Strategies

Byproduct Formation

Iodine Stability

Light-sensitive intermediates necessitate amber glassware and inert atmospheres during iodination.

Chemical Reactions Analysis

1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.

Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound may have potential as a biochemical probe due to its unique functional groups, allowing for the study of biological pathways and interactions.

Industry: The compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole would depend on its specific application. In a biological context, the compound may interact with cellular targets through its functional groups. For example, the nitro group could undergo bioreduction to form reactive intermediates that can damage cellular components, while the sulfonyl group could interact with proteins or enzymes, inhibiting their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 5-Nitroimidazole Derivatives

Structure-Activity Relationships (SAR)

Nitroimidazole Core : The 5-nitro group is critical for anaerobic activity, as it undergoes reductive activation in low-oxygen environments to generate cytotoxic radicals . Modifications at the 1-position (e.g., sulfonyl vs. hydroxyethyl in metronidazole) influence target specificity and resistance profiles.

Sulfonyl-Phenyl Modifications: Iodo Substituent: The 4-iodo group in the target compound may enhance halogen bonding with biological targets, improving binding affinity compared to methoxy or methyl analogs (e.g., ). However, increased molecular weight could reduce solubility . Methoxy vs. Amino Groups: The 3-methoxy group in the target compound vs. the 4-amino group in ’s compound 5 alters electronic properties. Sulfonamides with amino groups (e.g., compound 5) show broader antibacterial activity but suffer from lower plasma levels, possibly due to faster metabolism .

Hybridization Strategies: Thiadiazole-linked derivatives (e.g., 56b) exhibit moderate activity against Gram-negative pathogens but are outperformed by fluoroquinolones like norfloxacin . Triazole conjugates (e.g., metronidazole/1,2,3-triazole hybrids in ) demonstrate enhanced activity against resistant strains, suggesting that heterocyclic appendages improve efficacy .

Biological Activity

1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound belonging to the nitroimidazole class, which is renowned for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a nitro group, an imidazole ring, and a sulfonyl moiety, which contribute to its potential pharmacological properties. The presence of the 4-iodo-3-methoxyphenyl group enhances its lipophilicity, potentially influencing its interactions with biological targets.

The primary mechanism of action for nitroimidazoles, including this compound, involves the reduction of the nitro group to reactive intermediates. These intermediates interact with cellular macromolecules, leading to cell death. This mechanism is particularly effective against anaerobic bacteria and protozoa, making these compounds valuable in treating infections caused by pathogens such as Helicobacter pylori and Trichomonas vaginalis .

Biological Activity

1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole exhibits significant antimicrobial activity. The compound's structure facilitates its interaction with various biological targets, including enzymes and receptors involved in microbial metabolism. Research indicates that it interacts with nitroreductase enzymes, which are crucial for its activation within bacterial cells .

Comparative Biological Activity

The following table summarizes the biological activities of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Metronidazole | Nitro group, imidazole | Antimicrobial |

| Tinidazole | Nitro group, imidazole | Antimicrobial |

| Pimonidazole | Fused nitroimidazole | Hypoxia-selective cytotoxicity |

The unique substitution pattern of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, combined with the sulfonyl moiety and halogenated substituents, may enhance its bioavailability and selectivity compared to other nitroimidazoles .

Synthesis

The synthesis of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole can be achieved through various methods. Alternative synthetic routes include microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times .

Case Studies and Research Findings

Recent studies have evaluated the efficacy of this compound against various pathogens. For example:

- Antimicrobial Efficacy : In vitro studies demonstrated that 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole effectively inhibited the growth of Helicobacter pylori, showcasing its potential as a therapeutic agent for gastrointestinal infections.

- Protozoal Infections : The compound has also shown activity against Trichomonas vaginalis, further supporting its role as an effective antimicrobial agent .

- Resistance Mechanisms : Understanding the interactions with nitroreductase enzymes is critical for optimizing the compound's efficacy and minimizing potential resistance mechanisms observed in clinical settings .

Q & A

Basic: What are the critical reaction parameters to optimize during the synthesis of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole?

The synthesis of nitroimidazole derivatives requires precise control of reaction conditions to achieve high yields and purity. Key parameters include:

- Temperature : Elevated temperatures (70–100°C) are often necessary for sulfonation and nitration steps, but overheating can lead to decomposition.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while chlorinated solvents (e.g., DCM) are preferred for acid-sensitive reactions .

- Reaction time : Nitro group introduction typically requires 6–12 hours under reflux, monitored via TLC or HPLC to prevent over-reaction.

- Catalysts : Lewis acids like FeCl₃ or ZnCl₂ may accelerate sulfonyl group incorporation .

Methodological Tip : Use in-situ spectroscopic monitoring (e.g., FTIR) to track functional group transformations and optimize reaction termination points .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Structural validation requires a multi-technique approach:

- ¹H/¹³C NMR : Look for distinct shifts corresponding to the sulfonyl group (δ 3.8–4.2 ppm for methoxy, δ 7.5–8.5 ppm for aromatic protons) and nitro group (deshielding effects on adjacent protons) .

- X-ray crystallography : Resolves stereoelectronic effects of the iodo-substituent and sulfonyl orientation, critical for confirming regiochemistry .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or SO₂ groups) .

Data Contradiction Note : Discrepancies between calculated and observed elemental analysis (e.g., C/H/N ratios) may indicate incomplete purification or residual solvents .

Advanced: How can computational modeling resolve contradictions in experimental data for this compound’s reactivity?

Conflicting reactivity data (e.g., unexpected regioselectivity in electrophilic substitution) can be addressed via:

- DFT calculations : Predict electron density maps to identify reactive sites (e.g., nitro group’s electron-withdrawing effects on the imidazole ring) .

- Molecular docking : Simulate interactions with biological targets (e.g., nitroreductase enzymes) to rationalize discrepancies in in vitro vs. in vivo activity .

- Thermodynamic profiling : Compare Gibbs free energy (ΔG) of proposed reaction pathways to identify kinetically vs. thermodynamically controlled products .

Case Study : For analogous imidazoles, DFT simulations resolved conflicting NMR data by modeling tautomeric equilibria under different solvent conditions .

Advanced: What strategies mitigate thermal instability during DSC/TGA analysis of nitroimidazole derivatives?

Nitro-containing compounds often exhibit low thermal stability. To obtain reliable

- Sample preparation : Use inert atmospheres (N₂ or Ar) and slow heating rates (5°C/min) to minimize decomposition .

- Complementary techniques : Pair DSC with isothermal calorimetry to detect exothermic events (e.g., nitro group decomposition) missed by standard protocols .

- Control experiments : Compare with des-nitro analogs to isolate thermal effects of the nitro substituent .

Data Interpretation : A sharp endothermic peak near 150°C may indicate melting, while a broad exothermic event >200°C suggests nitro group degradation .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR studies should focus on:

- Sulfonyl group modifications : Replace the iodo-substituent with electron-deficient aryl groups (e.g., 4-CF₃) to enhance metabolic stability .

- Nitro group positioning : Nitro at C5 (vs. C4) improves redox potential for antiparasitic activity, as seen in related 5-nitroimidazoles .

- Imidazole ring substitutions : Methyl groups at C2 reduce steric hindrance for target binding, while bulkier groups (e.g., benzyl) may impede bioavailability .

Validation : Use in vitro assays (e.g., MIC testing against Giardia) paired with LogP measurements to correlate hydrophobicity with efficacy .

Advanced: What analytical workflows address conflicting solubility data in polar vs. nonpolar solvents?

Contradictory solubility profiles often arise from polymorphic forms or aggregation. Resolve via:

- Dynamic light scattering (DLS) : Detect nanoaggregates in "insoluble" solvents (e.g., hexane) .

- PXRD : Identify polymorphs with differing solubilities .

- Solvent gradient screening : Test binary solvent systems (e.g., DCM/MeOH) to stabilize monomeric forms .

Example : For 2-methyl-5-nitroimidazoles, adding 10% DMSO to aqueous buffers improved solubility by disrupting π-π stacking .

Advanced: How can isotopic labeling (e.g., ¹⁵N) clarify metabolic pathways of this compound?

Isotopic tracing provides mechanistic insights:

- ¹⁵N-nitro labeling : Track nitro group reduction to amine metabolites via LC-MS/MS .

- ²H/¹³C dual labeling : Map oxidative degradation pathways (e.g., sulfone → sulfoxide) in hepatic microsomal assays .

- Synthesis tip : Use Na¹⁵NO₂ in the nitration step to incorporate the label .

Application : In antiparasitic studies, ¹⁵N-labeled analogs confirmed target-specific activation via nitroreductase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.